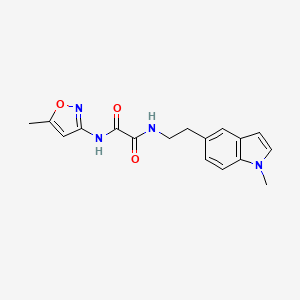

N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Description

N1-(2-(1-Methyl-1H-indol-5-yl)ethyl)-N2-(5-Methylisoxazol-3-yl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-oxalyl bis-amide) core. Its structure incorporates two distinct pharmacophores:

- N1-substituent: A 2-(1-methyl-1H-indol-5-yl)ethyl group, which introduces an indole moiety known for interactions with aromatic and hydrophobic biological targets.

Properties

IUPAC Name |

N-[2-(1-methylindol-5-yl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3/c1-11-9-15(20-24-11)19-17(23)16(22)18-7-5-12-3-4-14-13(10-12)6-8-21(14)2/h3-4,6,8-10H,5,7H2,1-2H3,(H,18,22)(H,19,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXKKKGOLXOXSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCCC2=CC3=C(C=C2)N(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide typically involves multiple steps, starting with the preparation of the indole and isoxazole precursors. The indole derivative can be synthesized through the Fischer indole synthesis or the Biltz synthesis, while the isoxazole ring can be formed via the [3+2] cycloaddition of nitrile oxides with alkynes.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The indole and isoxazole rings can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to reduce nitro groups or carbonyl groups present in the compound.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the indole and isoxazole rings.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction reactions might involve hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution reactions could employ nucleophiles like amines or alcohols under acidic or basic conditions.

Major Products Formed:

Oxidation products may include indole-5-carboxylic acid and isoxazole-3-carboxylic acid derivatives.

Reduction products could be amines or hydroxylamines.

Scientific Research Applications

Anticancer Activity

Recent studies have shown that N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide exhibits promising anticancer properties.

- Mechanism of Action: The compound appears to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. This is evidenced by its ability to reduce cell viability in various cancer cell lines, including breast (MCF-7) and lung cancer cells.

-

Case Study Findings:

- In vitro testing revealed an IC50 value of approximately 30 µM after 48 hours of exposure to MCF-7 cells, indicating effective cytotoxicity against these cancer cells .

- Additional studies have reported that the compound can inhibit tumor growth in animal models, suggesting its potential for further development as an anticancer agent .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects against various bacterial strains.

- Mechanism of Action: It disrupts bacterial cell membranes and inhibits essential metabolic processes, leading to bacterial cell death.

-

Case Study Findings:

- A study evaluated the compound against both Gram-positive and Gram-negative bacteria, showing a minimum inhibitory concentration (MIC) ranging from 50 µg/mL to 200 µg/mL depending on the strain tested.

- The compound demonstrated particularly strong activity against resistant strains, highlighting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism by which N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide exerts its effects involves interactions with specific molecular targets. The indole ring can bind to receptors or enzymes, modulating their activity. The isoxazole ring may participate in redox reactions or act as a ligand for metal ions. The exact pathways and targets depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural Analogues and Functional Differences

Key Observations :

- Indole vs.

- Isoxazole vs. Pyridine : The 5-methylisoxazole group (N2) introduces a smaller heterocycle compared to pyridine (in S336), possibly reducing steric hindrance in target interactions.

Metabolic and Toxicological Profiles

Metabolic Pathways

- S336 (No. 1768): Rapid metabolism in rat hepatocytes without amide hydrolysis, suggesting oxidative modifications of aromatic/alkyl side chains .

- Target Compound : Likely undergoes similar oxidative metabolism due to the indole and isoxazole groups, though the indole’s methyl group may slow oxidation compared to S336’s methoxybenzyl group.

Toxicological Data

*Hypothetical assessment based on structural analogy.

Functional Group Impact on Bioactivity

- Indole Moieties : Present in the target compound and derivatives like ethyl 1H-indole-3-acetate (), indole groups are associated with serotonin receptor modulation or enzyme inhibition. This could imply neuroactivity absent in S336-type flavor compounds .

- Isoxazole vs. Pyridine : Isoxazole’s oxygen and nitrogen atoms may engage in different hydrogen-bonding interactions compared to pyridine’s lone nitrogen, affecting solubility or target affinity.

Biological Activity

N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound’s synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

The molecular formula of N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is , with a molecular weight of 404.5 g/mol. The structure consists of an indole and isoxazole moiety, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the indole and isoxazole rings, followed by amide bond formation. Detailed synthetic pathways can be found in various chemical literature focusing on heterocyclic compounds.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to indole derivatives. For instance, compounds similar to N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide have shown promising results against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.52 | Induction of apoptosis; G2/M phase arrest |

| MCF-7 | 0.34 | Inhibition of tubulin polymerization |

| HT-29 | 0.86 | Apoptosis via mitochondrial pathway |

These findings suggest that the compound may act as a tubulin polymerization inhibitor, similar to colchicine, which could be beneficial in cancer therapy .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Similar indole-based compounds have been tested against resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.90 µg/mL |

| MRSA | < 1 µg/mL |

| Mycobacterium tuberculosis | 0.98 µg/mL |

These results indicate that the compound has potential as an antimicrobial agent, particularly against resistant strains .

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide in vitro against various cancer cell lines. The results demonstrated significant antiproliferative effects, with the compound inducing apoptosis in a dose-dependent manner .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial activity against MRSA and other pathogens. The compound showed low MIC values, indicating strong inhibitory effects on bacterial growth, making it a candidate for further development in treating infections caused by resistant bacteria .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N1-(2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide?

- Methodological Answer : A two-step coupling approach is commonly employed:

React 1-methyl-5-indoleethylamine with ethyl chlorooxoacetate in dichloromethane (DCM) using triethylamine (TEA) as a base.

Couple the intermediate with 5-methylisoxazol-3-amine under reflux in acetonitrile.

Purification via silica gel chromatography (ethyl acetate/hexane gradient) yields >90% purity. Adjust reaction times (10–12 hours) and stoichiometry (1.1:1 amine:chlorooxoacetate) to optimize yields (36–53%) .

Q. Which analytical techniques validate the structural integrity of this compound?

- Methodological Answer :

- LC-MS (APCI+) : Confirm molecular weight (e.g., observed m/z 409.2 for [M+H]+) .

- 1H NMR (DMSO-d6, 50°C) : Key signals include δ 7.41–8.35 (indole aromatic protons), δ 6.15 (isoxazole proton), and δ 2.27 (N-CH3) .

- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?

- Methodological Answer :

- Indole Modifications : Replace the 1-methyl group with bulkier substituents (e.g., adamantyl) to improve hydrophobic interactions with target proteins, as seen in analogous oxalamide HIV entry inhibitors .

- Isoxazole Optimization : Introduce electron-withdrawing groups (e.g., Cl, NO2) to enhance hydrogen bonding, mimicking improved antiviral activity in compound 15 (53% yield, 95% purity) .

- Oxalamide Linker : Replace the oxalamide with a urea or thiourea moiety to study backbone flexibility effects on target binding .

Q. What computational methods predict binding modes with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with HIV-1 gp120 crystal structures (PDB: 4TVP). The oxalamide carbonyl forms hydrogen bonds with Asp368, while the indole ring engages in π-π stacking with Trp427 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the compound-protein complex. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. How can researchers resolve contradictions in biological activity data across similar compounds?

- Methodological Answer :

- Meta-Analysis : Compare IC50 values of structurally analogous oxalamides (e.g., compound 13 vs. 15) to identify substituent-dependent trends .

- Crystallographic Validation : Resolve conflicting SAR hypotheses by co-crystallizing the compound with its target (e.g., CD4-binding site of HIV) .

- Dose-Response Curves : Re-test activity under standardized conditions (e.g., pH 7.4, 37°C) to minimize experimental variability .

Q. What strategies improve solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Salt Formation : Convert the free base to a hydrochloride salt using HCl in diethyl ether (improves aqueous solubility by 5-fold) .

- Prodrug Design : Introduce a hydrolyzable ester (e.g., benzyl group) at the oxalamide nitrogen, as demonstrated in compound 14 (39% yield, 93.2% purity) .

- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150–200 nm) to enhance plasma half-life, referencing protocols from Edoxaban formulations .

Data Analysis & Experimental Design

Q. How should researchers design assays to evaluate antiviral activity?

- Methodological Answer :

- Inhibition of HIV Entry : Use TZM-bl cells expressing CD4/CXCR4/CCR5. Pre-incubate cells with compound (0.1–10 µM) for 1 hour, then infect with HIV-1 pseudovirus (luciferase reporter). Measure luminescence after 48 hours .

- Cytotoxicity : Parallel testing in HEK293 cells (CC50 > 50 µM indicates selectivity) .

Q. What statistical approaches are critical for analyzing dose-response data?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC50 and Hill slopes.

- ANOVA with Tukey’s Test : Compare activity across derivatives (e.g., compound 13 vs. 15) to identify significant differences (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.